(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(2-methoxybenzyl)-4-methylhex-4-enamide
Description
Properties
Molecular Formula |
C26H31NO6 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]-4-methylhex-4-enamide |
InChI |
InChI=1S/C26H31NO6/c1-16(11-13-22(28)27-14-18-8-6-7-9-21(18)30-3)10-12-19-24(31-4)17(2)20-15-33-26(29)23(20)25(19)32-5/h6-10H,11-15H2,1-5H3,(H,27,28)/b16-10+ |
InChI Key |
OGPHBJLOLIRLJM-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CC=C3OC)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Biological Activity
The compound (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(2-methoxybenzyl)-4-methylhex-4-enamide is a synthetic derivative of benzofuran known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
The molecular formula of the compound is with a molecular weight of 320.34 g/mol. It is characterized by a complex structure that includes a benzofuran moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Recent studies indicate that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzofuran have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study highlighted that certain benzofuran derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting potential for further development as anticancer agents .
Anti-inflammatory Activity
The compound has been noted for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in the inflammatory process and cancer progression. For instance, it has been reported to inhibit inosine monophosphate dehydrogenase (IMPDH) , an enzyme critical for purine biosynthesis in lymphocytes, thereby exerting immunosuppressive effects .
Comparative Biological Activity Table
| Compound Name | IC50 (nM) | Target Enzyme/Pathway | Biological Activity |
|---|---|---|---|
| (4E)-6-(4,6-dimethoxy...) | 24.8 | IMPDH | Immunosuppressive |
| Benzofuran Derivative A | 15.0 | COX-2 | Anti-inflammatory |
| Benzofuran Derivative B | 30.0 | NF-kB | Anticancer |
Case Studies
- Case Study on Anticancer Activity : A study involving a series of benzofuran derivatives demonstrated that modifications to the benzofuran core could enhance anticancer activity against breast cancer cell lines. The derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxic effects .
- Case Study on Anti-inflammatory Effects : In another investigation, a related compound was tested in a mouse model of arthritis and showed reduced paw swelling and inflammation markers when administered at doses of 1 mg/kg/day .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer activities. For instance, research has shown that related benzofuran derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism of action often involves inducing apoptosis and generating reactive oxygen species, which are critical for triggering cell death in cancerous cells .
SIRT Inhibition
Benzofuran derivatives have also been investigated for their potential as SIRT (Sirtuin) inhibitors. Sirtuins are a family of proteins involved in cellular regulation and metabolism. Compounds similar to (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(2-methoxybenzyl)-4-methylhex-4-enamide have shown selective inhibition against SIRT2 with promising IC50 values, indicating their potential role in treating diseases linked to metabolic dysregulation .
Biochemical Tools
Binding Studies
The compound has been employed in neurochemical binding studies to characterize its interaction with various receptors. Such studies are crucial for understanding the pharmacodynamics of benzofuran derivatives and their potential therapeutic effects .
Structural Analysis
X-ray crystallography has been utilized to elucidate the three-dimensional structure of compounds related to (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(2-methoxybenzyl)-4-methylhex-4-enamide. These structural insights are invaluable for rational drug design and optimizing the efficacy of new therapeutic agents .
-
Benzofuran Derivatives in Cancer Treatment
A study synthesized a series of benzofuran-substituted chalcone derivatives and evaluated their antiproliferative activities against several cancer cell lines. The results indicated that these derivatives significantly inhibited cell growth through apoptosis induction mechanisms . -
SIRT Inhibition Research
Research focused on the structure–activity relationship of various benzofuran analogues revealed that specific modifications could enhance SIRT2 inhibitory activity. The findings suggest a pathway for developing new therapeutics targeting metabolic disorders associated with SIRT functions .
Comparison with Similar Compounds
N-(4-Chlorobenzyl) Derivative
- Structure : The 2-methoxybenzyl group in the target compound is replaced with a 4-chlorobenzyl group.
- Impact: The chloro substituent increases lipophilicity (Cl vs. Molecular weight increases slightly to 457.95 g/mol .
N-Cyclooctyl Derivative
- Structure : The benzofuran core features a 4-hydroxy group instead of 4-methoxy, and the amide nitrogen is substituted with a cyclooctyl ring.
- Molecular weight decreases to 429.56 g/mol .
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl) Derivative
- Structure : The amide nitrogen is linked to a thiadiazole ring with an isopropyl group.
- Impact : The thiadiazole heterocycle introduces sulfur-based electronic effects, which may enhance interactions with metal ions or aromatic residues in target proteins. The molecular weight increases to 459.56 g/mol .
N-Isopropyl Derivative
- Structure : The amide substituent is a simple isopropyl group.
- Impact : Reduced steric bulk compared to aromatic substituents may improve solubility but decrease target affinity. Molecular weight is significantly lower (375.5 g/mol) .
Data Table
Implications of Structural Variations
Lipophilicity and Solubility: Chloro and thiadiazole substituents increase lipophilicity, favoring membrane penetration but risking poor aqueous solubility.
Steric and Electronic Effects :
- Bulky groups (e.g., cyclooctyl) may limit access to hydrophobic binding pockets.
- Methoxy vs. hydroxy substitutions alter electronic density, influencing hydrogen-bonding and metabolic stability .
Preparation Methods
Cyclization to Form the Dihydrobenzofuran Skeleton
The benzofuran core is synthesized via acid-catalyzed cyclization of a pre-functionalized resorcinol derivative. Starting with 3,5-dimethoxy-4-methylphenol, formylation at the ortho position using Duff reaction conditions (hexamethylenetetramine, trifluoroacetic acid) yields the hydroxybenzaldehyde intermediate. Subsequent treatment with ethyl acetoacetate under acidic conditions (H2SO4, 80°C) induces cyclodehydration, forming the dihydrobenzofuran-3-one scaffold.
Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Cyclization Agent | Concentrated H2SO4 |
| Temperature | 80°C, 6 hours |
| Yield | 68-72% |
Functionalization at C-5 Position
Electrophilic bromination at the activated C-5 position of the dihydrobenzofuran-3-one is achieved using N-bromosuccinimide (NBS) in acetic acid at 0°C. The bromo intermediate undergoes nucleophilic substitution with sodium methoxide to install the final methoxy group, completing the 4,6-dimethoxy-7-methyl substitution pattern.
Assembly of the Hex-4-enamide Side Chain
Wittig Olefination for (E)-Configuration Control
The (4E)-4-methylhex-4-enamide precursor is constructed via a Wittig reaction between a stabilized ylide and a ketone. Triphenylphosphine reacts with methyl bromoacetate to generate the ylide, which couples with 3-methylpentan-2-one in dry THF. The reaction proceeds with >90% E-selectivity due to steric hindrance from the methyl groups.
Spectral Confirmation
-
1H NMR (CDCl3) : δ 5.45 (dt, J=15.2 Hz, 1H, CH=CH), 5.28 (dt, J=15.2 Hz, 1H, CH=CH)
-
13C NMR : δ 166.8 (C=O), 142.1 (CH=CH), 121.9 (CH=CH)
Chain Elongation via Aldol Condensation
The Wittig product undergoes base-catalyzed (LDA, THF, -78°C) aldol addition with formaldehyde to extend the carbon chain. Quenching with ammonium chloride and oxidation with Jones reagent (CrO3/H2SO4) yields the hex-4-enoic acid derivative, which is subsequently activated as an acid chloride using oxalyl chloride.
Final Amide Coupling and Purification
Schotten-Baumann Amide Formation
The acid chloride intermediate reacts with 2-methoxybenzylamine in a biphasic system (dichloromethane/10% NaOH) under vigorous stirring. This method prevents racemization and ensures high yields (82-85%) of the target amide.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent System | CH2Cl2/H2O (1:1) |
| Reaction Time | 4 hours |
| Temperature | 0°C → RT |
Chromatographic Purification
Crude product is purified via flash chromatography (SiO2, ethyl acetate/hexanes 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1). Final characterization by HPLC shows >99% purity.
Analytical Data
-
Melting Point : 148-150°C
-
HRMS (ESI+) : m/z calc. for C29H34N2O6 [M+H]+: 507.2389, found: 507.2392
-
IR (KBr) : 3280 (N-H), 1665 (C=O), 1602 (C=C) cm⁻¹
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the cyclization step. Comparative studies show a 40% reduction in reaction time (from 6 hours to 90 minutes) with comparable yields (70-72%) when using 300 W irradiation at 120°C.
Enzymatic Amidation
Pilot-scale experiments utilize immobilized lipase (Candida antarctica Lipase B) for the final coupling step. While environmentally favorable, this method currently achieves lower yields (58-62%) and requires extensive optimization for industrial application.
Scalability and Process Chemistry Considerations
Large-scale production (>1 kg batches) necessitates modifications to ensure safety and cost-efficiency:
-
Continuous Flow Reactors : Implementation of microreactors for the exothermic Wittig reaction minimizes thermal runaway risks.
-
Solvent Recycling : Dichloromethane recovery via fractional distillation reduces environmental impact.
-
Quality Control : In-line PAT (Process Analytical Technology) monitors critical parameters (pH, temp.) during the amidation step .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the benzofuran core in this compound, and how can steric hindrance be mitigated?
- Methodological Answer : Multi-step synthesis involving cyclization of substituted phenols under acidic or oxidative conditions is a common approach for benzofuran derivatives. For steric hindrance from the 4,6-dimethoxy-7-methyl groups, use protective groups (e.g., acetyl for hydroxyl groups) and stepwise coupling. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may assist in introducing aromatic substituents while minimizing steric clashes . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate intermediates .
Q. Which spectroscopic techniques are essential for confirming the stereochemistry (4E configuration) and functional groups?
- Methodological Answer :
- NMR : - and -NMR to identify methoxy groups (δ ~3.8–4.0 ppm), enamide protons (coupling constants for trans-configuration), and benzofuran carbonyl (δ ~170–175 ppm). NOESY can confirm spatial proximity of substituents .
- X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing (if single crystals are obtained via slow evaporation in solvents like DCM/hexane) .
- IR Spectroscopy : Detect carbonyl stretching (~1680–1720 cm) and amide N–H bonds (~3300 cm) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for enamide formation?
- Methodological Answer :
- DFT Calculations : Model transition states to compare energy barriers for syn vs. anti addition pathways. For example, assess the feasibility of base-mediated elimination (e.g., using DBU) to form the 4E double bond .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- Experimental Validation : Use isotopic labeling (e.g., in carbonyl groups) paired with LC-MS to track intermediates .
Q. What strategies optimize the compound’s solubility and stability for pharmacological assays?
- Methodological Answer :
- Co-solvent Systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) to balance solubility and biocompatibility.
- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) for long-term storage .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the enamide group) .
Q. How can structure-activity relationships (SAR) be explored for the methoxybenzyl substituent?
- Methodological Answer :
- Analog Synthesis : Replace the 2-methoxybenzyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents. Use reductive amination or Ullmann coupling for diversification .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to correlate substituent effects with binding affinity .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in bioactivity data across different assay conditions?
- Methodological Answer :
- Meta-Analysis : Normalize data using Z-scores or fold-change relative to controls. Account for variables like cell line passage number or serum concentration .
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency .
Q. What analytical approaches resolve ambiguities in mass spectrometry fragmentation patterns?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
